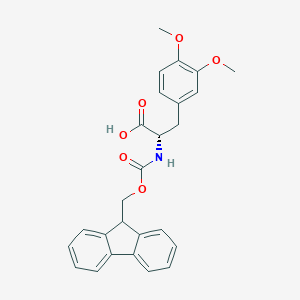

Fmoc-3,4-dimethoxy-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443272 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184962-88-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-3,4-dimethoxy-L-phenylalanine

This guide provides a comprehensive overview of the synthesis and characterization of Fmoc-3,4-dimethoxy-L-phenylalanine, a crucial building block for researchers and professionals in the fields of peptide synthesis and drug development. The unique structural features of this amino acid derivative, including the prominent fluorenylmethoxycarbonyl (Fmoc) protecting group and the dimethoxy-substituted phenyl ring, offer enhanced reactivity and solubility, facilitating the creation of complex peptides with high purity and yield.[1][2] This document will delve into the practical and theoretical aspects of its preparation and validation, offering field-proven insights and detailed protocols.

Introduction: The Significance of this compound in Modern Peptide Chemistry

This compound is a non-natural amino acid derivative that has garnered significant attention in medicinal chemistry and neuroscience research.[1] The Fmoc group serves as a base-labile protecting group for the α-amino functionality, a cornerstone of solid-phase peptide synthesis (SPPS).[3] Its stability under acidic conditions and facile removal with a mild base like piperidine allows for the sequential and controlled elongation of peptide chains.[3]

The 3,4-dimethoxy substitution on the phenyl ring is not merely an inert modification. These methoxy groups can influence the conformational properties of the resulting peptide and may engage in specific interactions within biological targets. Furthermore, they can serve as synthetic handles for further chemical modifications, expanding the chemical space accessible to drug discovery programs. This derivative is particularly valuable in the synthesis of bioactive peptides and therapeutic agents, where it can contribute to the stability and efficacy of the final product.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the N-acylation of the parent amino acid, 3,4-dimethoxy-L-phenylalanine, with an activated Fmoc reagent. The most common and reliable method employs N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[3] This approach is favored over the use of the more reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) as it minimizes the formation of side products.[3]

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

3,4-dimethoxy-L-phenylalanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[4]

-

1,4-Dioxane[4]

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (for recrystallization, optional)

-

Hexane (for recrystallization, optional)

Procedure:

-

Dissolution of the Amino Acid: In a round-bottom flask, dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0°C in an ice bath.

-

Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirred amino acid solution over 15-20 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and other organic impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of 1M HCl.[3] The product, this compound, will precipitate as a white solid.[3]

-

Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.[3]

-

Drying and Purification: Dry the crude product under vacuum.[3] If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure white crystalline solid.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are routinely employed.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White powder[1][2] |

| Molecular Formula | C₂₆H₂₅NO₆[1][5] |

| Molecular Weight | 447.5 g/mol [1][5] |

| CAS Number | 184962-88-7[1][5] |

| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in DMF)[1] |

| Purity (HPLC) | ≥ 99%[1] |

Spectroscopic and Chromatographic Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.

Caption: A typical workflow for the physicochemical characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is typically used. The product should appear as a single major peak, with purity generally exceeding 99%.[1]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 448.17

-

Expected [M+Na]⁺: 470.15

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure.

-

¹H NMR (DMSO-d₆, δ ppm):

-

~12.7 ppm: A broad singlet corresponding to the carboxylic acid proton.

-

~7.9-7.2 ppm: A series of multiplets corresponding to the aromatic protons of the Fmoc group and the phenyl ring.

-

~6.8-6.6 ppm: Signals for the aromatic protons of the 3,4-dimethoxyphenyl group.

-

~4.3-4.1 ppm: Multiplets for the CH and CH₂ protons of the Fmoc group and the α-proton of the amino acid.

-

~3.7 ppm: Two singlets for the two methoxy group protons.

-

~3.1-2.8 ppm: A multiplet for the β-protons (CH₂) of the phenylalanine side chain.

-

-

¹³C NMR (DMSO-d₆, δ ppm):

-

~173 ppm: Carboxylic acid carbonyl carbon.

-

~156 ppm: Urethane carbonyl carbon of the Fmoc group.

-

~148-147 ppm: Carbons of the dimethoxyphenyl ring attached to the methoxy groups.

-

~144, 141, 128-120 ppm: Aromatic carbons of the Fmoc group and the dimethoxyphenyl ring.

-

~66 ppm: CH₂ of the Fmoc group.

-

~56 ppm: Carbon of the α-amino position.

-

~55 ppm: Carbons of the two methoxy groups.

-

~47 ppm: CH of the Fmoc group.

-

~37 ppm: β-carbon (CH₂) of the phenylalanine side chain.

-

Conclusion

The synthesis and characterization of this compound are well-established processes that are fundamental to its application in peptide chemistry. By following the detailed protocols and understanding the principles behind the characterization techniques outlined in this guide, researchers can confidently produce and validate this important building block for their drug discovery and development endeavors. The unique properties conferred by the dimethoxy-phenyl side chain continue to make this a valuable tool for creating novel and effective peptide-based therapeutics.

References

An In-depth Technical Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Modified Phenylalanine Analogs

In the landscape of peptide-based drug discovery and development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. These modified building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, receptor affinity, and bioavailability. Among these, Fmoc-3,4-dimethoxy-L-phenylalanine (CAS 184962-88-7) emerges as a significant derivative for researchers aiming to create complex and potent peptide therapeutics.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its application in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, the following sections are structured to deliver not just protocols, but the rationale behind them, offering field-proven insights for professionals in medicinal chemistry and biochemistry. The narrative emphasizes the causality behind experimental choices, ensuring that each step is understood within the broader context of achieving high-purity, biologically active peptides.

Section 1: Core Characteristics of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: the attachment of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to its α-amino group and the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring.[1]

Physicochemical Properties

A precise understanding of the physicochemical properties of this building block is critical for its effective use in synthesis and for predicting its influence on the final peptide.

| Property | Value | Source(s) |

| CAS Number | 184962-88-7 | [2] |

| Molecular Formula | C₂₆H₂₅NO₆ | [2] |

| Molecular Weight | 447.5 g/mol | [2] |

| Appearance | White to off-white powder | [2][3] |

| Purity (HPLC) | ≥ 97-99% | [2][3] |

| Optical Rotation | [α]D²⁰ = -26 ±2º (c=1 in DMF) | [2] |

| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents | [1] |

| Storage | Store at 0-8 °C, protected from moisture | [2][3] |

The Rationale for 3,4-Dimethoxy Substitution

The choice to incorporate 3,4-dimethoxy-L-phenylalanine into a peptide sequence is a deliberate design strategy aimed at conferring specific advantages that go beyond simple substitution.

-

Enhanced Receptor Interactions: The methoxy groups, being electron-donating, alter the electronic properties of the aromatic ring. This can modulate cation-π interactions, hydrogen bonding, or hydrophobic interactions within a receptor's binding pocket, potentially leading to enhanced affinity and selectivity.[4][5] In the context of opioid peptides like enkephalins and dermorphins, where the aromatic side chain of phenylalanine is crucial for activity, such modifications can fine-tune the ligand-receptor interaction.[6]

-

Conformational Constraint: The presence of substituents on the phenyl ring can restrict the rotational freedom (χ angles) of the side chain.[7] This pre-organization of the side chain can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity.

-

Improved Pharmacokinetics: Modifications to the aromatic ring can enhance metabolic stability by shielding the peptide from enzymatic degradation by proteases.[8] While not as extensively studied as fluorination, methoxy substitution can influence the pharmacokinetic profile of a peptide.

-

Increased Solubility: The methoxy groups can improve the solubility of the amino acid derivative in organic solvents used for peptide synthesis and may also enhance the solubility of the final peptide.[1]

Section 2: Synthesis and Purification

The synthesis of this compound follows the general principles of Fmoc protection of amino acids, typically achieved via a nucleophilic acyl substitution reaction under basic conditions.

Synthesis Workflow

The diagram below outlines the logical flow for the synthesis of this compound from its parent amino acid.

Caption: General workflow for the synthesis and purification of Fmoc-amino acids.

Detailed Synthesis Protocol (General Method)

This protocol describes a standard laboratory procedure for the Fmoc protection of an amino acid using Fmoc-OSu, which is generally preferred over Fmoc-Cl due to its stability and the formation of water-soluble byproducts.[6]

-

Dissolution of Amino Acid: Dissolve 3,4-dimethoxy-L-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with stirring.

-

Addition of Fmoc Reagent: In a separate vessel, dissolve N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in 1,4-dioxane or acetone. Add this solution dropwise to the stirred amino acid solution at room temperature over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Reduce the volume of the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

-

-

Extraction and Drying: Extract the product from the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude product is crucial to achieve the high purity (>98%) required for successful peptide synthesis. Recrystallization is an effective method.

-

Solvent Selection: A common solvent system for Fmoc-amino acids is ethyl acetate and a non-polar anti-solvent like hexanes or heptane.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add hexanes to the hot solution until it becomes persistently cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the purified product under vacuum.

-

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The Fmoc strategy is favored for its mild deprotection conditions, allowing for the synthesis of complex and sensitive peptides.

The Fmoc-SPPS Cycle

The synthesis of a peptide on a solid support involves a repeating cycle of deprotection, activation, and coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07836A [pubs.rsc.org]

- 3. Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

An In-Depth Technical Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer the ability to modulate the pharmacological properties of peptides, enhancing their stability, efficacy, and target specificity. Among these, Fmoc-3,4-dimethoxy-L-phenylalanine stands out as a valuable derivative for introducing unique electronic and conformational properties into peptide sequences. This guide provides a comprehensive technical overview of its synthesis, purification, in-depth analytical characterization, and its application in solid-phase peptide synthesis (SPPS), designed to empower researchers in their pursuit of novel peptide-based therapeutics and research tools.

Core Molecular Attributes of this compound

This compound is a derivative of the natural amino acid L-phenylalanine, featuring two key modifications: the attachment of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group to its α-amino group and the presence of two methoxy groups on the phenyl ring of its side chain.[1] This dual modification imparts unique properties valuable in peptide synthesis. The Fmoc group provides a robust yet easily removable protecting group essential for the stepwise elongation of peptide chains in SPPS.[1] The dimethoxy substitution on the aromatic ring enhances the molecule's solubility and can influence the electronic and conformational properties of the resulting peptide.[1]

| Property | Value | Source |

| Molecular Weight | 447.5 g/mol | [1] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1] |

| CAS Number | 184962-88-7 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -26 ±2 º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

One potential synthetic route involves the use of organozinc chemistry to couple a protected 3-iodoalanine derivative with a suitably substituted iodobenzene, followed by deprotection to yield the desired Fmoc-protected amino acid.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on general principles of Fmoc-protection.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

-

Dissolution: Dissolve 3,4-dimethoxy-L-phenylalanine (1 equivalent) in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Fmoc-Protection: Cool the solution in an ice bath and add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) portion-wise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold deionized water.

-

Drying: Dry the crude product under vacuum.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized product.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is typical. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 301 nm (for the Fmoc group) and 280 nm (for the aromatic side chain). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the definitive structural elucidation of the compound.

¹H NMR Spectrum: A ¹H NMR spectrum for this compound is available from commercial suppliers. The spectrum would be expected to show characteristic peaks for the protons of the fluorenyl group, the methoxy groups, the aromatic ring of the phenylalanine side chain, and the α- and β-protons of the amino acid backbone.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition.

Expected Fragmentation Pattern: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected. A prominent fragment would correspond to the loss of the Fmoc group (m/z 222) or the formation of the dibenzofulvene cation (m/z 179). Other fragments would arise from the cleavage of the amino acid side chain and backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block for the synthesis of bioactive peptides and therapeutic agents.[1] Its incorporation into a peptide sequence follows the standard Fmoc/tBu SPPS strategy. The dimethoxy-substituted phenylalanine residue can be used to probe structure-activity relationships, enhance metabolic stability, or introduce unique fluorescent properties.

SPPS Workflow for Incorporation

The following diagram outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

Caption: Workflow for the incorporation of this compound in SPPS.

Detailed SPPS Protocol

-

Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered couplings, longer reaction times or double coupling may be necessary.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide by preparative RP-HPLC.

Conclusion

This compound is a versatile and valuable building block for the synthesis of modified peptides. Its unique electronic and steric properties, conferred by the dimethoxy-substituted phenyl ring, provide a powerful tool for medicinal chemists and peptide scientists to fine-tune the characteristics of peptide-based drugs and biological probes. The well-established methodologies for its synthesis, purification, and incorporation into peptides via SPPS make it an accessible and impactful reagent for advancing research in drug development and beyond.

References

The Elucidation of Fmoc-3,4-dimethoxy-L-phenylalanine: A Technical Guide to its ¹H NMR Spectrum

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Fmoc-3,4-dimethoxy-L-phenylalanine, a critical building block in modern solid-phase peptide synthesis (SPPS). Aimed at researchers, chemists, and drug development professionals, this document serves as a practical reference for the characterization and quality control of this reagent. We will dissect the molecular structure to predict proton environments, present a detailed, field-tested protocol for sample preparation and spectral acquisition, and provide a thorough, peak-by-peak assignment of the ¹H NMR spectrum. This guide emphasizes the "why" behind experimental choices, ensuring that the described protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.

Introduction: The Significance of a Modified Amino Acid

This compound is a derivative of the natural amino acid L-phenylalanine, distinguished by two key modifications: the attachment of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to its α-amino group and the presence of two methoxy groups on the phenyl ring of its side chain. The Fmoc group is fundamental to orthogonal peptide synthesis strategies, allowing for the stepwise assembly of amino acids into complex peptides.[1] The 3,4-dimethoxy substitution on the aromatic side-chain offers unique properties, enhancing solubility and potentially influencing the conformation and biological activity of the final peptide, making it a valuable tool in medicinal chemistry and drug discovery.[2]

Accurate structural verification is paramount for ensuring the purity and identity of this reagent before its incorporation into a peptide sequence. High-resolution ¹H NMR spectroscopy stands as the primary, most accessible, and informative analytical technique for this purpose. This guide provides the foundational knowledge to confidently interpret its spectrum.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure can be deconstructed into three primary components: the Fmoc protecting group, the 3,4-dimethoxyphenyl side chain, and the L-phenylalanine backbone.

Diagram 1: Annotated Structure of this compound

Theoretical ¹H NMR Spectral Analysis

Based on the structure, we can predict the key features of the spectrum, typically acquired in a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), which solubilizes the compound well and allows for the observation of exchangeable protons (NH and COOH).

-

Aromatic Region (δ 6.5-8.0 ppm): This region will be the most complex. It contains signals from the eight protons of the fluorenyl moiety of the Fmoc group and the three protons of the 3,4-dimethoxyphenyl ring. The Fmoc protons typically appear as a series of doublets and triplets between δ 7.2 and 7.9 ppm. The three protons on the dimethoxy-substituted ring are expected to be in the more shielded region of δ 6.5-6.9 ppm, exhibiting characteristic splitting patterns based on their ortho- and meta-couplings.

-

Amide and Carboxylic Acid Protons (δ 7.5-13.0 ppm): The amide proton (NH) signal is expected to appear as a doublet due to coupling with Hα, typically around δ 7.5-8.0 ppm in DMSO-d₆. The carboxylic acid proton (COOH) will present as a broad singlet at a very downfield chemical shift, often greater than δ 12.0 ppm, and its presence is highly solvent-dependent.

-

Fmoc Aliphatic Protons (δ 4.2-4.4 ppm): The CH and CH₂ protons of the fluorenyl group's C9 position are diastereotopic and couple with each other, resulting in a complex multiplet. These signals often overlap with the Hα signal of the amino acid backbone.

-

Backbone Aliphatic Protons (δ 2.8-4.5 ppm):

-

Hα: The alpha-proton will be coupled to both the amide proton and the two beta-protons, resulting in a multiplet (often a quartet or doublet of doublets) around δ 4.1-4.5 ppm.

-

Hβ: The two beta-protons are diastereotopic, meaning they are in different chemical environments. They will appear as two distinct multiplets, likely doublet of doublets, in the δ 2.8-3.2 ppm region due to geminal coupling to each other and vicinal coupling to Hα.

-

-

Methoxy Protons (δ 3.7-3.8 ppm): The two methoxy groups (-OCH₃) are chemically distinct and will each produce a sharp singlet, integrating to three protons each. Their proximity to the electron-donating phenyl ring places them in the δ 3.7-3.8 ppm range.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a meticulous protocol is essential for acquiring a high-resolution, interpretable spectrum. This protocol is a self-validating system designed for accuracy and reproducibility.

Diagram 2: Experimental Workflow

Caption: Workflow for NMR analysis.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively dissolves the analyte and its residual solvent peak (δ ~2.50 ppm) rarely obscures signals of interest.[3][4]

-

Vortex the sample until the solid is completely dissolved. Visual inspection against a light source should confirm the absence of any suspended particulate matter, which can degrade spectral quality.

-

Transfer the clear solution into a high-quality 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. This step is crucial for maintaining field stability during the acquisition.

-

Shimming: Perform automated or manual shimming of the magnetic field. The goal is to maximize the field homogeneity, which is visually confirmed by a sharp, symmetrical lock signal and, subsequently, sharp analyte peaks.

-

Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei and match the impedance to 50 Ω to ensure maximum signal transfer and sensitivity.

-

Acquisition: Acquire the Free Induction Decay (FID) data. A typical acquisition may involve 16 to 64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Calibrate the chemical shift axis by setting the residual DMSO-d₆ quintet to δ 2.50 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Spectral Data and Peak Assignment

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, based on the analysis of structurally similar compounds, a representative peak list can be constructed. The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and assignments for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Peak Assignments for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Proton Label |

| ~12.8 | br s | 1H | Carboxylic Acid | COOH |

| ~7.89 | d | 2H | Fmoc Aromatic | Fmoc H-4, H-5 |

| ~7.73 | t | 2H | Fmoc Aromatic | Fmoc H-1, H-8 |

| ~7.65 | d | 1H | Amide | NH |

| ~7.42 | t | 2H | Fmoc Aromatic | Fmoc H-3, H-6 |

| ~7.33 | t | 2H | Fmoc Aromatic | Fmoc H-2, H-7 |

| ~6.80 | d | 1H | Phenylalanine Aromatic | H-Aryl |

| ~6.72 | dd | 1H | Phenylalanine Aromatic | H-Aryl |

| ~6.65 | d | 1H | Phenylalanine Aromatic | H-Aryl |

| ~4.30 | m | 3H | Fmoc Aliphatic & Hα | Fmoc-CH, Fmoc-CH₂ |

| ~4.22 | m | 1H | Alpha-Proton | Hα |

| ~3.73 | s | 3H | Methoxy | -OCH₃ |

| ~3.71 | s | 3H | Methoxy | -OCH₃ |

| ~3.05 | dd | 1H | Beta-Proton | Hβa |

| ~2.90 | dd | 1H | Beta-Proton | Hβb |

Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural verification of this compound. By understanding the distinct regions of the spectrum—from the complex aromatic signals of the Fmoc group to the characteristic singlets of the methoxy groups and the diastereotopic nature of the β-protons—researchers can confidently assess the purity and identity of this crucial synthetic building block. The protocols and theoretical framework presented in this guide serve as a robust resource for scientists in peptide chemistry and drug development, ensuring the integrity of their synthetic workflows and the quality of their final products.

References

An In-depth Technical Guide to the Purity Analysis of Fmoc-3,4-dimethoxy-L-phenylalanine by HPLC

Introduction

Nα-Fmoc-3,4-dimethoxy-L-phenylalanine is a critical building block in solid-phase peptide synthesis (SPPS), valued for its unique structural characteristics that can impart specific properties to synthetic peptides.[1] As with any raw material in pharmaceutical development, its purity is not merely a quality metric but a fundamental prerequisite for the successful synthesis of the target peptide. The presence of even minute quantities of chemical or stereoisomeric impurities can lead to the formation of deletion sequences, insertion sequences, or diastereomeric peptides that are difficult to purify and can alter the biological activity and immunogenicity of the final product.[2]

This technical guide provides a comprehensive framework for the purity analysis of Fmoc-3,4-dimethoxy-L-phenylalanine using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices. We will explore the typical impurity profile and present robust, validated HPLC methodologies for both chemical and enantiomeric purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Section 1: Understanding the Impurity Profile

A robust analytical method is built upon a thorough understanding of what it needs to detect. For Fmoc-amino acids, impurities primarily arise from the synthesis of the molecule itself and its subsequent storage.[2] A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.

Table 1: Potential Impurities in this compound and Their Origins

| Impurity Class | Specific Example/Type | Origin & Rationale | Consequence in Peptide Synthesis |

| Process-Related Impurities | Fmoc-dipeptide (Fmoc-Phe(3,4-diMeO)-Phe(3,4-diMeO)-OH) | Reaction of the activated Fmoc reagent with an already formed Fmoc-amino acid during synthesis.[3] | Leads to the insertion of an extra amino acid residue in the peptide sequence. |

| Free Amino Acid (H-Phe(3,4-diMeO)-OH) | Incomplete Fmoc protection during synthesis or degradation (hydrolysis of the Fmoc group) during storage.[3] | Can cause double insertions or truncated sequences. | |

| β-Alanyl Impurities | Arises from the rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu).[3] | Results in the insertion of a β-alanine residue. | |

| Acetic Acid | Residual solvent (ethyl acetate) from purification can hydrolyze or react with the Fmoc-amino acid during storage. | Acts as a capping agent, causing chain termination and truncated peptide sequences. | |

| Stereoisomeric Impurity | D-enantiomer (Fmoc-3,4-dimethoxy-D-phenylalanine) | Non-stereospecific synthesis or racemization during the protection reaction. | Leads to the formation of diastereomeric peptides that are difficult to separate and can have different biological activities.[4] |

Below is a diagram illustrating the logical flow of how these impurities can originate.

Caption: Origin of potential impurities during synthesis and storage.

Section 2: Methodologies for Purity Assessment

A comprehensive purity analysis requires two distinct HPLC methods: a reversed-phase method for chemical purity and a chiral method for enantiomeric purity.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard for determining the chemical purity of Fmoc-amino acids by separating the main component from more or less hydrophobic impurities.[2]

Causality Behind Experimental Choices:

-

Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for this analysis. Its long alkyl chains provide a hydrophobic stationary phase that retains the analyte and its impurities primarily through hydrophobic interactions with the Fmoc group and the phenyl ring.

-

Mobile Phase: A gradient of water and acetonitrile (ACN) is used. Acetonitrile is the organic modifier (strong solvent); increasing its concentration decreases the retention of analytes.

-

Mobile Phase Additive (TFA): Trifluoroacetic acid (0.1%) is a critical additive. It serves two main purposes:

-

Ion Pairing: TFA forms an ion pair with any positively charged species (like a free amino group), neutralizing the charge and leading to more predictable hydrophobic retention and improved peak shape.

-

pH Control: It maintains a low pH (~2), which suppresses the ionization of residual silanol groups on the silica-based stationary phase. This prevents undesirable secondary interactions that can cause severe peak tailing.

-

-

Detection: The Fmoc group has a strong chromophore, making UV detection highly sensitive. A wavelength of 265 nm is often used as it is characteristic of the Fmoc group.[5]

Experimental Protocol: RP-HPLC for Chemical Purity

-

Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram from the void volume to the end of the run.

-

Calculate the chemical purity by area normalization:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Enantiomeric Purity by Chiral HPLC

The separation of enantiomers cannot be achieved on a standard C18 column. It requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices:

-

Stationary Phase (Column): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for the chiral separation of Fmoc-amino acids.[4] These phases have chiral cavities and functional groups that interact differently with the L- and D-enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The Lux Cellulose-2 and Chirobiotic T (Teicoplanin) columns are well-documented for this purpose.[4][6]

-

Mobile Phase: Chiral separations are often highly sensitive to the mobile phase composition. For Fmoc-amino acids on polysaccharide CSPs, an isocratic mixture of an organic solvent (like acetonitrile) and an acidic aqueous buffer is typically used.[4] The specific ratio is critical for achieving resolution.

-

Detection: As with the chemical purity method, UV detection at 220 nm or 265 nm is effective.[2][4]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation & Materials:

-

HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

-

Polysaccharide-based chiral column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile / Water / TFA (60:40:0.1, v/v/v).

-

Sample Diluent: Mobile Phase.

-

-

Sample Preparation:

-

Prepare a racemic (D/L) standard of Fmoc-3,4-dimethoxy-phenylalanine at ~1.0 mg/mL to confirm the retention times and resolution of the two enantiomers.

-

Prepare the this compound test sample at a concentration of ~1.0 mg/mL.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled at 25°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Run Time: Sufficient to elute both enantiomer peaks (typically < 25 minutes).[4]

-

-

Data Analysis:

-

From the racemic standard chromatogram, identify the peaks corresponding to the D- and L-enantiomers.

-

In the test sample chromatogram, integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) for the L-enantiomer:

-

% ee = [(Area L - Area D) / (Area L + Area D)] x 100

-

-

Section 3: Method Validation - A Self-Validating System

To ensure that the RP-HPLC method for chemical purity is trustworthy and fit for its purpose, it must be validated. The validation process is a self-validating system that provides documented evidence of the method's performance. The parameters are based on the ICH Q2(R1) guideline.[7]

Caption: Logical flow of HPLC method validation based on ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.

-

Protocol:

-

Inject the sample diluent (blank) to ensure no peaks are observed at the retention time of the analyte or known impurities.

-

Inject a solution of the this compound reference standard.

-

If available, inject individual solutions of known potential impurities.

-

Spike the analyte sample with known impurities and demonstrate that all peaks are adequately resolved from the main peak (Resolution > 2.0).

-

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

-

Protocol:

-

Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target analytical concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

-

Inject each solution in triplicate.

-

Plot the average peak area against the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (R²).

-

Table 2: Illustrative Linearity Data

| Concentration Level | Concentration (mg/mL) | Average Peak Area |

| 50% | 0.5 | 1,255,000 |

| 75% | 0.75 | 1,880,000 |

| 100% | 1.0 | 2,510,000 |

| 125% | 1.25 | 3,135,000 |

| 150% | 1.5 | 3,760,000 |

| Result | Correlation Coefficient (R²) | ≥ 0.999 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by a recovery study.

-

Protocol:

-

Prepare a sample matrix (placebo). If not applicable (for a pure substance), use the sample diluent.

-

Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare three replicates at each level.

-

Analyze the samples and calculate the percentage recovery for each replicate.

-

Table 3: Illustrative Accuracy Data

| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |

| 80% | 0.80 | 0.79 | 98.8% |

| 100% | 1.00 | 1.01 | 101.0% |

| 120% | 1.20 | 1.19 | 99.2% |

| Acceptance Criteria | 98.0% - 102.0% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

-

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

-

Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, different analysts, or different equipment.

-

Protocol:

-

Repeatability: Prepare six independent samples of the analyte at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

-

Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if possible), prepare and analyze another six samples. Calculate the %RSD for this set and for all 12 samples combined.

-

Table 4: Illustrative Precision Data

| Parameter | Analyst 1 / Day 1 (% Purity) | Analyst 2 / Day 2 (% Purity) |

| Sample 1 | 99.52 | 99.48 |

| Sample 2 | 99.61 | 99.55 |

| Sample 3 | 99.55 | 99.62 |

| Sample 4 | 99.49 | 99.51 |

| Sample 5 | 99.63 | 99.65 |

| Sample 6 | 99.58 | 99.59 |

| Mean | 99.56 | 99.57 |

| %RSD | 0.06% | 0.06% |

| Overall %RSD (n=12) | 0.06% | |

| Acceptance Criteria | %RSD ≤ 1.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are critical for impurity analysis but less so for a main component purity assay. They are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

The purity of this compound is a critical quality attribute that directly influences the outcome of solid-phase peptide synthesis. A comprehensive analytical strategy, employing two distinct and validated HPLC methods, is essential for ensuring its suitability. A robust, gradient RP-HPLC method on a C18 column provides reliable assessment of chemical purity, while an isocratic chiral HPLC method on a polysaccharide-based stationary phase is required to confirm the enantiomeric integrity. By grounding these protocols in sound scientific principles and validating them according to ICH guidelines, researchers and developers can have high confidence in the quality of their starting materials, leading to more reproducible synthesis outcomes and higher purity final peptide products.

References

A Senior Application Scientist's Guide to Fmoc-3,4-dimethoxy-L-phenylalanine: From Sourcing to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Modified Core

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-3,4-dimethoxy-L-phenylalanine, a derivative of L-phenylalanine, offers a unique set of properties that can significantly enhance the therapeutic potential and research applications of synthetic peptides. The presence of two methoxy groups on the phenyl ring is not a trivial modification; it imparts increased reactivity and solubility, facilitating the synthesis of complex peptides with high purity and yield[1]. This guide, written from the perspective of a seasoned application scientist, will provide a comprehensive overview of this valuable building block, from identifying reliable suppliers to detailed protocols for its successful incorporation into your peptide of interest. We will delve into the rationale behind its use, offering insights into how the 3,4-dimethoxy substitution can be leveraged to modulate peptide conformation, stability, and biological activity.

Supplier Landscape: Ensuring Quality and Consistency

The successful synthesis of a high-quality peptide begins with high-quality starting materials. For a specialized amino acid derivative like this compound, it is crucial to source from reputable suppliers who can provide comprehensive analytical data and ensure lot-to-lot consistency. The following table provides a summary of key suppliers offering this product. When evaluating suppliers, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for each lot, paying close attention to purity (as determined by HPLC), optical rotation, and identity confirmation (typically by NMR or Mass Spectrometry).

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Chem-Impex | This compound | 189526-93-2 | C₂₆H₂₅NO₆ | Inquire |

| Santa Cruz Biotechnology | Fmoc-3,4-dimethoxy-D-phenylalanine | 218457-81-9 | C₂₆H₂₅NO₆ | Inquire |

Note: The D-enantiomer is also commercially available and may be of interest for specific applications requiring resistance to enzymatic degradation.

The "Why": Leveraging the 3,4-Dimethoxy Substitution

The decision to incorporate this compound into a peptide sequence should be driven by a clear scientific rationale. The methoxy groups offer several potential advantages:

-

Enhanced Stability and Solubility: The methoxy groups can increase the solubility of the amino acid derivative and the resulting peptide, which is particularly beneficial for longer or more hydrophobic sequences that are prone to aggregation during synthesis and purification[2].

-

Modulation of Biological Activity: The substitution pattern on the phenyl ring can influence the peptide's interaction with its biological target. Research on related dimethoxy-substituted phenylalanine derivatives suggests potential for cognitive-enhancing and neuroprotective properties[3]. This makes it an attractive candidate for the design of novel therapeutics targeting the central nervous system.

-

Conformational Constraint: The bulky methoxy groups can introduce steric hindrance, which may restrict the conformational freedom of the peptide backbone. This can lead to a more defined three-dimensional structure, potentially increasing binding affinity and selectivity for a target receptor[4][5][6][7].

-

Fluorescent Probe Precursor: While not intrinsically fluorescent in the same way as tryptophan, the 3,4-dimethoxy-L-phenylalanine core is structurally related to 3,4-dihydroxyphenylalanine (DOPA). Peptides containing DOPA have been utilized as non-perturbative quenchers for quantum dots in enzyme activity sensors[8]. This suggests the potential for 3,4-dimethoxy-L-phenylalanine to be a precursor for developing novel fluorescent probes.

In the Lab: A Step-by-Step Protocol for Solid-Phase Peptide Synthesis

The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound. This protocol is based on standard Fmoc/tBu chemistry and can be adapted for automated synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether, anhydrous

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Experimental Workflow

The synthesis follows a cyclical process of deprotection and coupling, followed by final cleavage and purification.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Rationale: The basic piperidine removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. Two treatments ensure complete deprotection.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.

-

Rationale: Residual piperidine will neutralize the activated amino acid in the subsequent coupling step, preventing peptide bond formation.

4. Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) and an equivalent amount of an activating agent like OxymaPure in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Rationale: DIC is a carbodiimide that activates the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide. OxymaPure is an additive that suppresses racemization and improves coupling efficiency. Given the potential for steric hindrance from the dimethoxy groups, a slightly longer coupling time or the use of a more potent coupling reagent like HATU or HCTU may be beneficial, though DIC/Oxyma is a good starting point.

5. Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

-

After the final coupling and washing steps, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

-

Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during the cleavage process, preventing side reactions with sensitive amino acids like tryptophan and methionine.

7. Purification and Analysis:

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC[9][10][11].

Data Presentation: What to Expect

The purity of the synthesized peptide should be assessed by analytical RP-HPLC. A successful synthesis will yield a major peak corresponding to the target peptide, with minimal side products. The identity of the peptide is confirmed by mass spectrometry, which should show a molecular weight consistent with the calculated mass of the desired peptide.

Example Analytical Data:

A typical analytical HPLC chromatogram of a purified peptide containing 3,4-dimethoxy-L-phenylalanine would show a single, sharp peak at a specific retention time, indicating high purity. The chromatogram is typically monitored at 214 nm and 280 nm. The mass spectrum would display a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the correct molecular weight.

Conclusion: A Versatile Tool for Peptide Innovation

This compound is more than just another amino acid derivative; it is a strategic tool for peptide chemists and drug developers. Its unique properties can be harnessed to create peptides with enhanced stability, solubility, and potentially novel biological activities. By understanding the rationale for its use and following a robust synthesis protocol, researchers can unlock the full potential of this versatile building block. As with any specialized reagent, careful sourcing and rigorous analytical characterization are paramount to ensuring the success of your research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,4-Dimethoxy-D-phenylalanine|Research Chemical [benchchem.com]

- 4. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroxyphenylalanine Peptides as Non-Perturbative Quantum Dot Sensors of Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fmoc-3,4-dimethoxy-L-phenylalanine safety and handling

An In-Depth Technical Guide to the Safe Handling of Fmoc-3,4-dimethoxy-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. As a crucial building block in advanced peptide synthesis and drug development, a thorough understanding of its properties and associated safety measures is paramount to ensure laboratory safety and experimental integrity.[1][2] This document is intended to empower researchers with the knowledge to work with this compound confidently and responsibly.

Compound Profile and Significance

This compound is a derivative of the amino acid L-phenylalanine, featuring two key modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and two methoxy groups on the phenyl ring.[1] The Fmoc group is fundamental to solid-phase peptide synthesis (SPPS), providing a stable protecting group that can be selectively removed under mild basic conditions.[1][3] The dimethoxy substitution on the phenyl ring can enhance the solubility and reactivity of the amino acid derivative, making it a valuable component in the synthesis of complex peptides and peptide-based therapeutics.[1][2]

Key Applications:

-

Solid-Phase Peptide Synthesis (SPPS): Serves as a building block for the creation of custom peptides.[1][2]

-

Drug Development: Utilized in the design and synthesis of peptide-based drugs, potentially enhancing their therapeutic efficacy and stability.[1][2][4]

-

Bioconjugation: The unique structure can facilitate the attachment of peptides to other biomolecules for applications like targeted drug delivery.[1][2][4]

-

Neuroscience Research: Instrumental in the study of neuropeptides and their roles in neurological functions and disorders.[1][2][5]

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 184962-88-7 | [1][6][7] |

| Molecular Formula | C₂₆H₂₅NO₆ | [1][6] |

| Molecular Weight | 447.5 g/mol | [1][6] |

| Appearance | White powder | [1][2] |

| Purity | ≥ 96-99% (HPLC) | [1][6] |

| Optical Rotation | [α]²⁰D = -26 ±2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1][2] |

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, a conservative approach based on the handling of similar chemical compounds is essential. The primary risks associated with this and other Fmoc-protected amino acids in powdered form are inhalation of dust particles and direct contact with skin and eyes.[8][9][10][11]

Potential Health Effects:

-

Ingestion: May be harmful if swallowed.[10]

It is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is critical for minimizing exposure.

Engineering Controls

The primary engineering control for handling powdered chemicals is a certified chemical fume hood . All weighing and transfer operations involving this compound powder should be conducted within a fume hood to prevent the inhalation of airborne particles.[8][9]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect the eyes from dust particles and potential splashes of solutions.[8][12][13]

-

Hand Protection: Nitrile gloves are the standard for providing a barrier against skin contact.[8][9][12][14] For prolonged handling, consider double-gloving.[8][14] Gloves should be inspected before use and changed immediately if contaminated or compromised.[14]

-

Body Protection: A standard laboratory coat must be worn to protect skin and personal clothing from contamination.[8][9][15]

-

Respiratory Protection: In situations where a fume hood is not available or when there is a risk of significant aerosolization, a NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation of the powder.[8][9]

Caption: PPE workflow for handling this compound.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the purity and stability of this compound and to ensure a safe laboratory environment.

Storage

-

Short-term Storage: Fmoc-protected amino acids can be temporarily stored at room temperature.[16]

-

Long-term Storage: For long-term stability, it is recommended to store this compound in a tightly sealed container at 0-8°C.[1][2] Some sources recommend storage at -20°C for optimal long-term preservation of Fmoc-amino acids.[9][17]

-

Moisture Prevention: To prevent water contamination from condensation, refrigerated containers should be allowed to warm to room temperature in a desiccator before opening.[16]

Weighing and Dissolving Protocol

This protocol outlines the safe procedure for weighing the solid compound and preparing a solution.

Preparation:

-

Ensure all necessary PPE is worn correctly before entering the designated chemical handling area.[8]

-

Verify that the chemical fume hood is functioning correctly.

-

Prepare a clean, designated workspace within the fume hood.

-

Have spill cleanup materials readily available.[8]

Procedure:

-

Use a dedicated, clean spatula for transferring the solid.[8]

-

Carefully open the container of this compound inside the fume hood.

-

Weigh the desired amount of the compound onto weighing paper or into a suitable container.

-

To dissolve, add the appropriate solvent (e.g., high-purity, amine-free dimethylformamide (DMF) for SPPS applications) to the vessel containing the weighed compound.

-

Gently swirl or stir the mixture until the solid is completely dissolved.

Post-Handling:

-

Securely close the main container of this compound.[8]

-

Clean the spatula and any other reusable equipment thoroughly.

-

Dispose of any contaminated weighing paper and gloves as hazardous waste.[8]

-

Wash hands thoroughly with soap and water after completing the task, even after removing gloves.[8]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is crucial.

Spill Response:

-

Small Spills: For small spills of the solid material, carefully sweep it up and place it into a suitable container for disposal.[10] Avoid creating dust.[10]

-

Large Spills: For larger spills, evacuate the area and prevent the spread of the dust. Follow your institution's established procedures for hazardous material spills.

First Aid Measures:

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][18] Seek medical attention.[11][18]

-

Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[11][18] Remove contaminated clothing. If irritation persists, seek medical attention.[11]

-

Inhalation: Move the individual to fresh air.[11][18] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[11][18]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[18] Do NOT induce vomiting. Seek medical attention if symptoms occur.[18][19]

Caption: Emergency response flowchart for spills and exposures.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, clearly labeled hazardous waste container for solid organic waste.[8]

-

Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for organic liquid waste.

Always follow your institution's and local regulations for hazardous waste disposal.[9][10]

Conclusion

This compound is a valuable tool in the arsenal of peptide chemists and drug development professionals. By understanding its properties and adhering to the safety and handling protocols outlined in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe and productive laboratory environment. The principles of working within engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling and disposal are the cornerstones of responsible chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. benchchem.com [benchchem.com]

- 9. kilobio.com [kilobio.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 13. ba.auburn.edu [ba.auburn.edu]

- 14. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 15. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. anaspec.com [anaspec.com]

Role of Fmoc protecting group in peptide synthesis

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology for the chemical synthesis of peptides in both academic and industrial settings.[1] Its ascendancy is attributed to the milder reaction conditions compared to the traditional Boc/Benzyl approach, exceptional suitability for automation, and the widespread availability of high-purity Fmoc-protected amino acids.[1][2] This guide provides a comprehensive technical examination of the core principles of Fmoc-SPPS, detailing the chemistry, protocols, and critical considerations necessary for the successful synthesis of high-quality peptides.

The Cornerstone of Modern Peptide Synthesis: The Fmoc Group

The success of SPPS is critically dependent on a robust protecting group strategy to ensure the specific and directional formation of peptide bonds.[2][3] The Fmoc group, introduced by Carpino and Han in 1970, is a base-labile protecting group for the α-amino function of amino acids.[2] Its unique chemical properties form the basis of the Fmoc/tBu orthogonal protection scheme, which is the cornerstone of modern peptide synthesis.[4][5][6]

1.1. Chemical Structure and Properties

The Fmoc group's lability stems from the acidic proton on the β-carbon of the fluorenyl ring system.[7] This acidity allows for its removal under mild basic conditions, a key feature that distinguishes it from the acid-labile Boc group.[8]

1.2. The Principle of Orthogonality

Fmoc chemistry's elegance lies in its orthogonality.[2][9] The temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups (often tert-butyl based) and the resin linker are cleaved by a strong acid (typically trifluoroacetic acid, TFA) in the final step.[2][4] This differential lability ensures that the side chains remain protected throughout the iterative synthesis cycles, preventing unwanted side reactions.[2][9]

The Fmoc-SPPS Cycle: A Step-by-Step Mechanistic Look

Fmoc-SPPS is a cyclical process performed on a solid support, enabling the straightforward removal of excess reagents and byproducts by simple filtration and washing.[1][10] The peptide is assembled from the C-terminus to the N-terminus.[1]

Step 1: Nα-Fmoc Deprotection

The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][11]

The mechanism is a base-catalyzed β-elimination:

-

A base, such as piperidine, abstracts the acidic proton from the fluorenyl ring.[7][12][13]

-

This initiates a β-elimination, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[12][14]

-

The highly reactive DBF is scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[2][11][13][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-3,4-dimethoxy-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Rationale for Incorporating 3,4-dimethoxy-L-phenylalanine